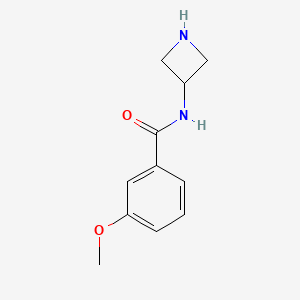

N-(azetidin-3-yl)-3-methoxybenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O2 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

N-(azetidin-3-yl)-3-methoxybenzamide |

InChI |

InChI=1S/C11H14N2O2/c1-15-10-4-2-3-8(5-10)11(14)13-9-6-12-7-9/h2-5,9,12H,6-7H2,1H3,(H,13,14) |

InChI Key |

WDMHEHSGDXIFQL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2CNC2 |

Origin of Product |

United States |

Synthetic Strategies for N Azetidin 3 Yl 3 Methoxybenzamide and Its Analogues

Retrosynthetic Analysis of N-(azetidin-3-yl)-3-methoxybenzamide

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. icj-e.org The primary disconnection point is the amide bond, which simplifies the target molecule into two key synthons: a protected azetidin-3-amine (B9764) and a 3-methoxybenzoyl derivative.

The azetidin-3-amine synthon requires a protecting group on the nitrogen to prevent unwanted side reactions during amide coupling. Common protecting groups like tert-butyloxycarbonyl (Boc) are suitable for this purpose. Further disconnection of the protected azetidin-3-amine reveals the need for methods to construct the four-membered azetidine (B1206935) ring, a synthetically challenging task due to its inherent ring strain.

The 3-methoxybenzamide (B147233) moiety can be disconnected at the C-N bond, leading back to 3-methoxybenzoic acid or a more reactive derivative, such as an acyl chloride or an activated ester. This acid is commercially available or can be readily prepared from simpler precursors.

Methodologies for Azetidine Ring Construction

The synthesis of the azetidine ring is a critical aspect of preparing this compound and its analogues. magtech.com.cnorganic-chemistry.orgresearchgate.net Various strategies have been developed to construct this strained heterocyclic system.

Formation of the Azetidin-3-yl Core

The construction of the azetidin-3-yl core can be achieved through several synthetic routes:

Intramolecular Cyclization: A common approach involves the intramolecular cyclization of a precursor containing a leaving group and a nucleophilic nitrogen. For instance, the treatment of a suitably protected 1,3-diaminopropan-2-ol derivative with a sulfonyl chloride can facilitate ring closure to form the azetidine ring.

From 3-Hydroxyazetidine: Commercially available N-protected 3-hydroxyazetidine serves as a versatile starting material. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate, which is then displaced by an amine nucleophile to introduce the desired amino functionality at the 3-position. google.com

Ring Expansion and Contraction Reactions: More advanced methods include ring expansion of aziridines or ring contraction of larger heterocyclic systems, though these are less commonly employed for simple azetidine cores. magtech.com.cn

Photochemical Methods: The Norrish-Yang cyclization, a photochemical reaction, can be used to form azetidinols from α-aminoacetophenones. beilstein-journals.org These azetidinols can then be further functionalized.

Introduction of N-Substituents on the Azetidine Ring

Once the azetidine core is formed, the introduction of substituents on the ring nitrogen is often necessary. If the synthesis starts with a protected azetidine, deprotection followed by N-alkylation or N-arylation can introduce a variety of substituents. For instance, reductive amination is a powerful tool for this purpose. Alternatively, direct functionalization of the N-H bond of an unprotected azetidine can be achieved under appropriate conditions. The choice of the N-substituent is crucial for modulating the pharmacological properties of the final compound.

Approaches to 3-Methoxybenzamide Moiety Synthesis

The synthesis of the 3-methoxybenzamide portion of the molecule is generally more straightforward than the construction of the azetidine ring.

Preparation of Methoxybenzoic Acid Derivatives

3-Methoxybenzoic acid is a readily available commercial product. For the synthesis of analogues, substituted methoxybenzoic acids can be prepared through various standard aromatic substitution reactions. To facilitate amide bond formation, the carboxylic acid is typically activated. Common methods for activation include:

Conversion to Acyl Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride. libretexts.org

Formation of Activated Esters: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can form an activated ester, which readily reacts with amines. nih.govgoogle.com

Amide Bond Formation with Azetidin-3-yl Amine

The final key step in the synthesis is the coupling of the activated 3-methoxybenzoic acid derivative with the azetidin-3-amine synthon. nih.govacs.orgresearchgate.netresearchgate.net This amide bond formation is a well-established transformation in organic chemistry.

The choice of coupling conditions is critical to ensure high yields and minimize side reactions. Common coupling reagents include:

Carbodiimides: DCC and EDC are widely used. nih.govgoogle.com

Phosphonium and Uronium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling agents.

Silane-based Coupling Agents: Tetramethoxysilane and other methoxysilanes have been shown to be effective for amide bond formation, often under solvent-free conditions. nih.gov

Stereoselective Synthesis Approaches

The inherent chirality of many biologically active molecules necessitates synthetic routes that can establish specific stereocenters with high fidelity. For this compound, the stereochemistry at the C3 position of the azetidine ring is a critical consideration. The development of stereoselective methods to access chiral 3-aminoazetidine precursors is therefore paramount.

A prominent strategy involves the desymmetrization of prochiral N-acyl-azetidines. Research has shown that chiral phosphoric acid catalysts can facilitate the ring-opening of these substrates with high enantioselectivity. rsc.org In a process catalyzed by a BINOL-derived phosphoric acid, the bifunctional activation of the azetidine nitrogen and a nucleophile allows for controlled intermolecular desymmetrization, achieving high enantiomeric excess (e.e.). rsc.org Computational studies suggest that the selectivity arises from the precise fit of the substrates within the catalyst's chiral pocket, where steric and electronic interactions favor one transition state over the other. rsc.org

Organocatalysis offers another powerful avenue for the enantioselective synthesis of functionalized azetidines. For instance, a three-step protocol starting from simple aldehydes can yield C2-functionalized azetidines with high enantiopurity (84–92% e.e.). nih.gov This method relies on an asymmetric organocatalytic α-chlorination of the aldehyde, followed by reduction and cyclization, providing access to either enantiomer of the azetidine product. nih.gov

Furthermore, chiral auxiliaries provide a reliable method for directing stereochemical outcomes. The use of chiral tert-butanesulfinamides has enabled a general and scalable synthesis of enantioenriched C2-substituted azetidines. acs.org This approach is versatile, accommodating a wide range of substituents at the 2-position of the azetidine ring. acs.org Similarly, chiral N-propargylsulfonamides can be converted into chiral azetidin-3-ones via gold-catalyzed oxidative cyclization, which can then serve as versatile intermediates for further functionalization. nih.gov

The table below summarizes key findings in stereoselective azetidine synthesis, highlighting the catalysts and resulting stereocontrol.

| Method | Catalyst/Auxiliary | Substrate Type | Key Feature | Enantiomeric Excess (e.e.) |

| Catalytic Desymmetrization | BINOL-derived phosphoric acid | N-Acyl-azetidine | Intermolecular ring-opening | Up to 88% |

| Organocatalysis | Chiral organocatalyst | Achiral aldehydes | Asymmetric α-chlorination | 84–92% |

| Chiral Auxiliary | Chiral tert-butanesulfinamide | Imines | Diastereoselective addition | >95% d.r. |

| Gold Catalysis | Gold(I) catalyst | Chiral N-propargylsulfonamides | Oxidative cyclization | Excellent e.e. preserved |

These methods underscore the progress in achieving high levels of stereocontrol in azetidine synthesis, providing pathways to enantiomerically pure 3-aminoazetidine, the crucial building block for the title compound.

Advanced Catalytic Methods in Synthesis

Modern synthetic chemistry heavily relies on advanced catalytic systems to achieve transformations that are otherwise difficult or inefficient. The synthesis of this compound and its analogues can benefit from various catalytic methods, particularly those involving transition metals, which facilitate the formation of key bonds in the molecular scaffold.

Palladium-Catalyzed Approaches

Palladium catalysis stands out for its remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds. While the final amide bond formation in this compound is typically achieved through standard acylation, palladium-catalyzed reactions are instrumental in constructing the functionalized azetidine precursors.

One of the most significant applications of palladium catalysis in this context is the intramolecular amination of C-H bonds. This approach allows for the direct formation of the azetidine ring from an acyclic amine precursor. For example, palladium catalysts can enable the cyclization of picolinamide (B142947) (PA) protected amines, where an unactivated γ-C-H bond is animated to form the four-membered ring. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also vital for introducing aryl groups onto the azetidine ring, a common feature in analogues of the title compound. The Buchwald-Hartwig amination, for instance, is a powerful method for N-arylation. uni-muenchen.de Similarly, Suzuki-Miyaura cross-coupling reactions can be employed to create 3-arylazetidines from a 3-iodoazetidine (B8093280) precursor and an arylboronic acid. organic-chemistry.org Recent developments have also focused on the direct C-H arylation of the azetidine core itself. Using a suitable directing group, a palladium catalyst can selectively activate a specific C-H bond on the azetidine ring for coupling with an aryl halide, offering a highly efficient route to functionalized analogues. nih.govnih.gov

The table below presents examples of palladium-catalyzed reactions relevant to the synthesis of functionalized azetidines.

| Reaction Type | Catalyst System (Example) | Reactants | Product Type |

| Intramolecular C-H Amination | Pd(OAc)₂ / Ligand | Picolinamide-protected amine | Azetidine |

| Suzuki-Miyaura Coupling | Pd catalyst / Ligand / Base | 3-Iodoazetidine + Arylboronic acid | 3-Arylazetidine |

| Buchwald-Hartwig Amination | Pd catalyst / Ligand / Base | Azetidine + Aryl halide | N-Arylazetidine |

| Directed C-H Arylation | Pd(OAc)₂ / Directing Group | N-protected azetidine + Aryl iodide | C-Arylated azetidine |

These palladium-catalyzed methods provide robust and flexible strategies for assembling the core structures required for the synthesis of this compound and a diverse library of its analogues.

Chemo- and Regioselectivity in Synthesis

The synthesis of this compound presents significant challenges related to selectivity. The presence of two distinct nitrogen atoms in the 3-aminoazetidine precursor—the endocyclic secondary amine of the ring and the exocyclic primary amine—requires precise control over the acylation step to ensure the desired connectivity. This is a classic problem of chemoselectivity.

The most common and effective strategy to achieve selective N-acylation at the exocyclic amine is to use a protecting group on the azetidine ring nitrogen. The tert-butoxycarbonyl (Boc) group is widely used for this purpose. The synthesis proceeds by first protecting the 3-aminoazetidine with a Boc group, yielding N-Boc-3-aminoazetidine. In this protected intermediate, the ring nitrogen is converted into a non-nucleophilic carbamate, leaving the exocyclic primary amine as the sole site for acylation. Subsequent reaction with 3-methoxybenzoyl chloride or an equivalent activated carboxylic acid selectively forms the desired amide bond. The final step involves the deprotection of the Boc group, typically under acidic conditions, to yield the target compound, this compound. This protection-acylation-deprotection sequence ensures excellent chemoselectivity.

The challenge of selective acylation is mirrored in the chemistry of amino alcohols, where O-acylation must be favored over N-acylation or vice-versa. nih.gov Studies on these systems show that reaction conditions, including the choice of solvent and the presence of acids or bases, can dramatically influence the outcome, providing a framework for controlling selectivity in molecules with multiple nucleophilic sites. nih.govnih.gov

Regioselectivity becomes a key issue when functionalizing the azetidine ring itself. The lithiation of N-protected 2-arylazetidines, for example, can be directed to either the ortho-position of the aryl group or the benzylic position (α to the ring nitrogen), depending on the nature of the N-substituent. rsc.org This control over regioselectivity allows for the precise introduction of substituents at specific locations on the azetidine scaffold, enabling the synthesis of complex analogues. rsc.orgacs.org

The following table illustrates the concept of chemoselective acylation using a protecting group strategy.

| Starting Material | Reaction Step | Reagent | Intermediate/Product | Selectivity Outcome |

| 3-Aminoazetidine | 1. Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-3-aminoazetidine | Ring nitrogen is protected; exocyclic amine is free. |

| N-Boc-3-aminoazetidine | 2. Acylation | 3-Methoxybenzoyl chloride | N-(1-Boc-azetidin-3-yl)-3-methoxybenzamide | Acylation occurs exclusively at the exocyclic amine. |

| N-(1-Boc-azetidin-3-yl)-3-methoxybenzamide | 3. Deprotection | Trifluoroacetic acid (TFA) | This compound | Final product is obtained with high purity. |

Structure Activity Relationship Sar Investigations of N Azetidin 3 Yl 3 Methoxybenzamide Derivatives

Systematic Modification of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is a key structural feature of N-(azetidin-3-yl)-3-methoxybenzamide, offering a rigid scaffold that can be strategically modified to explore chemical space and optimize biological activity. The nitrogen atom and the carbon atoms of the ring present distinct opportunities for substitution.

The secondary amine within the azetidine ring is a primary site for chemical modification, most commonly through N-alkylation or N-acylation reactions. Introducing substituents at this position can significantly impact the molecule's physicochemical properties, such as polarity, basicity, and lipophilicity, which in turn can influence cell permeability, metabolic stability, and target engagement.

Table 1: Potential Modifications on the Azetidine Nitrogen and Their Predicted Impact

| Modification | Example Substituent | Predicted Impact on Properties |

| N-Alkylation | Methyl, Ethyl | Increased lipophilicity, potential for steric interactions. |

| N-Cycloalkylation | Cyclopropyl, Cyclobutyl | Introduction of conformational rigidity. |

| N-Benzylation | Benzyl | Increased steric bulk and potential for pi-stacking interactions. |

| N-Acylation | Acetyl, Benzoyl | Decreased basicity of the nitrogen, introduction of a hydrogen bond acceptor. |

Substituents at these positions can range from simple alkyl or aryl groups to more functionalized moieties. The stereochemistry of these substituents is often crucial for biological activity.

Table 2: Potential Modifications at Azetidine Ring Carbons and Their Predicted Impact

| Modification Position | Example Substituent | Predicted Impact on Properties |

| C2-Position | Methyl, Phenyl | Introduction of a chiral center, potential for steric influence on the amide linker. |

| C4-Position | Fluoro, Hydroxyl | Altered electronics and potential for hydrogen bonding. |

| Gem-disubstitution at C2 or C4 | Dimethyl | Increased lipophilicity and conformational restriction. |

SAR of the Benzamide (B126) Moiety

The 3-methoxybenzamide (B147233) portion of the molecule provides a crucial aromatic system and hydrogen bonding motifs that are often critical for receptor recognition. The position of the methoxy (B1213986) group and substitutions on the aromatic ring can have profound effects on the electronic properties and binding affinity of the compound.

The methoxy group at the 3-position of the benzamide ring is an electron-donating group that influences the electron density of the aromatic ring and the orientation of the molecule within a binding site. Moving the methoxy group to the 2- or 4-position would alter these electronic properties and the steric profile of the benzamide moiety. Replacement of the methoxy group with other substituents, such as a hydroxyl, halogen, or a small alkyl group, would also systematically probe the requirements for either hydrogen bonding or steric bulk in this region.

Table 3: Potential Modifications of the Benzamide Moiety and Their Predicted Impact

| Modification | Example | Predicted Impact on Properties |

| Methoxy Positional Isomerism | 2-methoxy, 4-methoxy | Altered electronic distribution and steric profile. |

| Methoxy Group Replacement | Hydroxy, Fluoro, Methyl | Modulation of hydrogen bonding capacity and lipophilicity. |

| Aromatic Ring Substitution | Chloro, Trifluoromethyl | Increased metabolic stability, altered electronic properties. |

| Ring System Replacement | Pyridine, Thiophene | Introduction of heteroatoms for potential new interactions. |

Influence of Linker Modifications and Conformational Constraints

The amide bond linking the azetidine and benzamide moieties provides a degree of rotational freedom. Modifications to this linker or the introduction of conformational constraints can be a powerful tool to lock the molecule into a bioactive conformation and improve affinity.

Strategies to constrain the conformation include the incorporation of the linker into a larger ring system or the introduction of bulky groups adjacent to the amide bond that restrict rotation. Furthermore, replacing the amide linker with bioisosteres such as a reverse amide, an ester, or a triazole could modulate the compound's metabolic stability and hydrogen bonding capabilities.

Identification of Key Pharmacophore Elements for Specific Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups of a molecule that are necessary for its interaction with a specific biological target, thereby eliciting a biological response. For this compound derivatives, the identification of key pharmacophore elements is informed by the SAR data obtained from various analogs.

The core pharmacophoric features can be generally described as follows:

A Hydrogen Bond Acceptor/Donor Amide Linker: The amide group is a critical feature, capable of forming hydrogen bonds with amino acid residues in a protein's binding pocket. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

A Constrained Heterocyclic Ring (Azetidine): The azetidine ring serves as a rigid scaffold. rsc.orgrsc.org This four-membered heterocycle restricts the conformational flexibility of the molecule, presenting the other pharmacophoric elements in a defined spatial orientation for optimal receptor binding. rsc.orgnih.gov The nitrogen atom within the azetidine ring can also participate in interactions, potentially as a hydrogen bond acceptor or through ionic interactions if protonated. acs.org

An Aromatic Ring with a Methoxy Substituent: The 3-methoxyphenyl (B12655295) group provides a hydrophobic region for van der Waals or π-π stacking interactions with aromatic amino acid residues in the target protein. nih.gov The methoxy group at the meta position is a key feature, likely acting as a hydrogen bond acceptor and influencing the electronic properties of the aromatic ring. researchgate.net

Based on the analysis of various derivatives, a more detailed understanding of the pharmacophore for different biological activities emerges.

One of the known biological activities of the core 3-methoxybenzamide structure is the inhibition of ADP-ribosyltransferases (ADPRTs), including poly(ADP-ribose) polymerase (PARP). medchemexpress.com The lethal effect of 3-methoxybenzamide in Bacillus subtilis has been linked to the inhibition of the cell division protein FtsZ. medchemexpress.com This suggests that the 3-methoxybenzamide moiety itself is a key pharmacophore for this activity.

The following table summarizes the key pharmacophoric elements and their proposed roles based on the analysis of related compounds.

| Pharmacophoric Element | Structural Feature | Proposed Role in Biological Activity |

| Hydrogen Bond Acceptor | Carbonyl oxygen of the amide | Forms hydrogen bonds with receptor amino acid residues. |

| Hydrogen Bond Donor | N-H of the amide | Forms hydrogen bonds with receptor amino acid residues. |

| Rigid Scaffold | Azetidine ring | Orients the pharmacophoric groups for optimal receptor interaction. rsc.orgnih.gov |

| Hydrophobic Region | Phenyl ring of the benzoyl group | Engages in hydrophobic or π-stacking interactions. nih.gov |

| Hydrogen Bond Acceptor | Oxygen atom of the 3-methoxy group | Interacts with hydrogen bond donors in the binding site. |

Preclinical Biological Activity and Mechanistic Studies of N Azetidin 3 Yl 3 Methoxybenzamide

Modulation of Enzyme Activity

Poly(ADP-ribose) Polymerase (PARP) Inhibition

No published studies were found that evaluated the PARP inhibitory activity of N-(azetidin-3-yl)-3-methoxybenzamide.

Glucokinase Activation and Metabolic Pathway Regulation

There is no available data on the ability of this compound to act as a glucokinase activator or to regulate metabolic pathways.

Receptor Interaction Profiling

Dopamine (B1211576) Receptor Subtype Selectivity and Antagonism (D2, D3, D4)

No studies detailing the binding affinity or functional antagonism of this compound at dopamine D2, D3, or D4 receptors have been identified.

Sphingosine-1-Phosphate (S1P) Receptor Agonism (S1P1, S1P5)

There is no evidence in the current body of scientific literature to suggest that this compound acts as an agonist at S1P1 or S1P5 receptors.

Estrogen Receptor (ERα) Coregulator Binding Modulation

Publicly available scientific literature and research databases did not yield specific data on the modulatory effects of this compound on the binding of coregulators to the estrogen receptor α (ERα). While studies exist for other benzamide (B126) derivatives, particularly tris-benzamides, as ERα coregulator binding modulators, no such information was found for this compound itself. nih.govacs.org

Other G Protein-Coupled Receptor (GPCR) Interactions

No specific research findings detailing the interactions of this compound with other G protein-coupled receptors (GPCRs) were identified in a comprehensive search of available scientific literature.

Ion Channel Modulatory Effects

Voltage-Gated Sodium Channel (NaV) Isoform Interactions

There is no available data in the public domain from preclinical studies investigating the modulatory effects of this compound on any of the voltage-gated sodium channel (NaV) isoforms.

Antimicrobial Efficacy Investigations (in vitro)

Antibacterial Activity against Pathogenic Strains

No in vitro studies on the antibacterial efficacy of this compound against any pathogenic bacterial strains have been reported in the accessible scientific literature.

Antifungal Activity Spectrum

A review of published research revealed no data on the in vitro antifungal activity spectrum of this compound.

Mechanistic Insights into Antimicrobial Action (e.g., DNA gyrase targeting)

The antimicrobial properties of compounds containing azetidinone or benzamide moieties have been a subject of scientific inquiry. While direct studies on this compound's antimicrobial mechanism are not extensively detailed in the current body of literature, the activity of structurally related compounds provides valuable insights.

Bacterial DNA gyrase and topoisomerase IV are well-established targets for antibacterial agents because they are essential for bacterial DNA replication, repair, and recombination. nih.gov The inhibition of these enzymes disrupts critical cellular processes, leading to bacterial cell death. Several classes of synthetic inhibitors that bind to the ATP sites of these enzymes have been developed, including benzimidazole (B57391) ureas and N-phenylpyrrolamides. nih.gov These compounds have demonstrated potent, dual-targeting inhibition of both gyrase and topoisomerase IV and exhibit broad-spectrum antibacterial activity. nih.gov

While these specific classes are chemically distinct from this compound, the general strategy of targeting DNA gyrase remains a key area of antibiotic research. nih.govmedchemexpress.com For instance, novel benzimidazole urea (B33335) inhibitors have shown efficacy in rodent infection models when administered orally or intravenously. nih.gov Further research is required to determine if this compound or its close analogues exert antimicrobial effects through a similar mechanism involving the inhibition of bacterial DNA gyrase.

Antineoplastic Potential in Cellular Models

The potential of benzamide and azetidinone derivatives as anticancer agents has been demonstrated in various preclinical studies, primarily through their interaction with the cellular cytoskeleton.

Benzamide derivatives have shown significant antiproliferative and cytostatic effects in various cancer cell lines. nih.govnih.gov For example, 3-aminobenzamide, a related benzamide compound, has been shown to inhibit cell growth and colony formation in the A431 human carcinoma cell line. nih.gov This effect was found to be reversible and was associated with significant morphological changes, suggesting an impact on the cellular cytoskeleton. nih.gov

Similarly, a series of novel azetidin-2-one (B1220530) analogues, which share the azetidine (B1206935) ring structure, were designed as analogues of the natural antimitotic agent combretastatin (B1194345) A-4. nih.gov These compounds exhibited potent antiproliferative activity against human breast cancer cell lines, including the ER-positive MCF-7 and the triple-negative MDA-MB-231 lines, with IC50 values in the nanomolar range for the most active compounds. nih.gov Flow cytometry analysis revealed that these compounds caused cell cycle arrest in the G2/M phase, ultimately leading to apoptosis. nih.gov

Table 1: Antiproliferative Activity of selected Azetidin-2-one Analogs in MCF-7 Breast Cancer Cells

Data sourced from a study on 3-(buta-1,3-dien-1-yl)azetidin-2-ones, which are structurally related to this compound. nih.gov

The primary mechanism behind the antineoplastic activity of many benzamide and azetidinone derivatives is their interaction with tubulin, the protein subunit of microtubules. nih.govnih.gov Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.

Studies have shown that these compounds act as tubulin polymerization inhibitors by binding to the colchicine-binding site on β-tubulin. nih.govnih.gov This binding disrupts the dynamic assembly and disassembly of microtubules, which is vital for the formation of the mitotic spindle during cell division. The disruption of microtubule dynamics leads to a blockade of the cell cycle in the M phase (mitosis) and subsequently induces programmed cell death, or apoptosis. nih.govnih.gov The development of orally active benzamide derivatives that target the colchicine (B1669291) binding site is an active area of cancer research, with some compounds showing favorable pharmacokinetic profiles and robust antitumor efficacy in preclinical models, including those resistant to other microtubule-targeting agents like paclitaxel. nih.gov

Inflammatory Pathway Inhibition

The NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system. nih.govmdpi.com It is a multi-protein complex that, upon activation by a wide range of pathogenic or sterile danger signals, triggers the maturation and release of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). nih.gov While essential for host defense, aberrant or chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases, including atherosclerosis, type 2 diabetes, and neurodegenerative disorders. nih.gov

Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target. mdpi.com The development of small-molecule inhibitors that can modulate this pathway is an area of intense research. mdpi.comwipo.int The activation of the NLRP3 inflammasome is a two-step process, involving a "priming" signal that upregulates the expression of NLRP3 components, and a second "activation" signal that triggers the assembly of the complex. mdpi.com Various inhibitors have been developed to target different stages of this pathway. nih.govmdpi.com For instance, MCC950 (also known as CP-456,773) is a well-studied, potent, and specific inhibitor that prevents NLRP3 activation. nih.gov Other compounds, including sulfonylurea-based inhibitors, have also demonstrated efficacy in preclinical models by inhibiting NLRP3-dependent inflammasome assembly and subsequent cytokine release. nih.gov While direct evidence for this compound is pending, the general class of amide-containing compounds remains an area of interest for NLRP3 inhibition.

Monoamine Transporter Inhibition/Modulation

Monoamine transporters are a class of proteins responsible for regulating the concentration of neurotransmitters like dopamine, serotonin (B10506), and norepinephrine (B1679862) in the synaptic cleft. nih.gov These transporters, which include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), terminate neurotransmission by reuptaking the released monoamines into the presynaptic neuron. nih.govnih.gov These transporters are key targets for a wide range of therapeutic drugs, including antidepressants and treatments for psychostimulant abuse. nih.gov

Compounds that inhibit or modulate these transporters can significantly alter neurochemical signaling. nih.gov The activity can be broadly categorized into inhibitors, which block the transporter function, and substrates, which are transported into the neuron and can cause reverse transport of neurotransmitters. nih.gov

The chemical structure of this compound, containing a benzamide core, suggests a potential for interaction with monoamine systems. Structure-activity relationship studies on various classes of monoamine transporter ligands, such as N-substituted tropanes, have been conducted to design compounds with specific binding profiles and desired behavioral effects. umn.edu While direct studies on this compound's activity at DAT, SERT, or NET are not specified in the reviewed literature, the exploration of novel chemical scaffolds for monoamine transporter modulation is an ongoing effort in medicinal chemistry. nih.govumn.edu

Dopamine, Serotonin, and Norepinephrine Transporter Interactions

Information regarding the in vitro or in vivo evaluation of this compound for its binding affinity or inhibitory activity at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) is not available in published scientific literature. As such, no data tables or detailed research findings on this specific topic can be provided.

Computational and Cheminformatics Approaches in N Azetidin 3 Yl 3 Methoxybenzamide Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-(azetidin-3-yl)-3-methoxybenzamide, docking simulations are pivotal for identifying potential biological targets and understanding the molecular interactions that govern its binding affinity.

Researchers utilize molecular docking to screen large libraries of proteins to identify potential receptors for this compound. The process involves preparing the three-dimensional structure of the compound and a set of potential protein targets. Docking algorithms then systematically sample different binding poses of the compound within the active site of each protein, calculating a scoring function to estimate the binding affinity.

Detailed Research Findings:

Docking studies might reveal that the methoxybenzamide moiety of this compound forms crucial hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of a target protein. The azetidine (B1206935) ring, with its unique strained ring system, could also contribute to binding specificity and potency through specific interactions. For instance, a hypothetical docking study against a kinase target might show the interactions detailed in the table below.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interacting Moiety of Compound |

| Kinase X | -9.2 | ASP145, LYS78 | Methoxybenzamide |

| Kinase X | -8.5 | GLU95, TYR80 | Azetidine ring |

| GPCR Y | -7.8 | PHE250, TRP150 | Benzene (B151609) ring |

| Ion Channel Z | -6.5 | SER312, ASN314 | Amide group |

This table presents hypothetical data for illustrative purposes.

These predictions guide medicinal chemists in prioritizing which protein targets to pursue for experimental validation, thereby accelerating the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Protein-Ligand Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. MD simulations are crucial for assessing the stability of the predicted binding mode and for understanding the conformational changes that may occur upon ligand binding.

In the study of this compound, MD simulations can be initiated from the best-docked pose. By simulating the movements of all atoms in the system over a period of nanoseconds to microseconds, researchers can observe the stability of key interactions, the flexibility of the ligand and protein, and calculate binding free energies with higher accuracy.

Detailed Research Findings:

MD simulations could reveal that the initial docking pose of this compound within a target's active site is stable throughout the simulation, with minimal root-mean-square deviation (RMSD). This would lend confidence to the predicted binding mode. Furthermore, the simulations might highlight the role of water molecules in mediating protein-ligand interactions, a detail often missed in static docking studies.

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Stable Hydrogen Bonds | Key Stable Interactions |

| 0 | 0.0 | 3 | ASP145, LYS78, GLU95 |

| 10 | 1.2 | 3 | ASP145, LYS78, GLU95 |

| 20 | 1.5 | 2 | ASP145, LYS78 |

| 50 | 1.4 | 3 | ASP145, LYS78, GLU95 |

| 100 | 1.6 | 3 | ASP145, LYS78, GLU95 |

This table presents hypothetical data from a 100 ns MD simulation, illustrating the stability of the ligand's binding pose.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net For this compound, QSAR studies are instrumental in understanding which structural features are critical for its activity and in designing new analogs with improved potency.

To build a QSAR model, a dataset of compounds structurally related to this compound with their experimentally determined biological activities is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. Statistical methods are then used to develop an equation that correlates these descriptors with the biological activity.

Detailed Research Findings:

A hypothetical 2D-QSAR model for a series of benzamide (B126) analogs might indicate that electronic properties, such as the partial charge on the amide nitrogen, and steric properties, like the size of the substituent on the azetidine ring, are key determinants of activity. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a three-dimensional map highlighting regions where modifications to the structure would likely enhance or diminish activity. nih.govnih.gov

| Descriptor | Coefficient | Importance |

| LogP (Lipophilicity) | +0.5 | High |

| Dipole Moment | -0.2 | Medium |

| Molecular Weight | +0.1 | Low |

| Number of H-bond Donors | +0.8 | High |

This table illustrates a simplified, hypothetical QSAR model, indicating the contribution of different descriptors to the predicted biological activity.

Pharmacophore Generation and Ligand-Based Design

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target. Pharmacophore models can be generated based on the structure of a known active ligand like this compound.

This ligand-based approach is particularly useful when the three-dimensional structure of the biological target is unknown. By aligning a set of active compounds and identifying their common chemical features, a pharmacophore model can be constructed. This model then serves as a template for designing new molecules that possess the same essential features and are therefore likely to be active.

Detailed Research Findings:

A pharmacophore model derived from this compound and its active analogs might consist of a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (the amide N-H), an aromatic ring, and a hydrophobic feature corresponding to the methoxy (B1213986) group. This model can then be used to virtually screen large compound databases to identify novel scaffolds that fit the pharmacophore and are worthy of synthesis and testing.

| Pharmacophoric Feature | Location on this compound | Importance for Activity |

| Aromatic Ring | Benzene ring | High |

| Hydrogen Bond Acceptor | Carbonyl oxygen | High |

| Hydrogen Bond Donor | Amide nitrogen | Medium |

| Hydrophobic Center | Methoxy group | Medium |

| Positive Ionizable | Azetidine nitrogen | Low |

This table outlines a hypothetical pharmacophore model based on the structure of this compound.

Virtual Screening for Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov In the context of this compound research, virtual screening can be employed to discover novel analogs with potentially improved properties. nih.gov

This can be done using either ligand-based or structure-based approaches. Ligand-based virtual screening uses the known structure of an active compound like this compound as a template to search for similar molecules. Structure-based virtual screening, on the other hand, uses the 3D structure of the biological target to dock and score a library of compounds.

Detailed Research Findings:

A virtual screening campaign using a pharmacophore model based on this compound could identify several commercially available compounds with diverse chemical scaffolds that match the key features of the pharmacophore. Subsequent docking of these "hits" into the putative target's active site could further refine the selection to a manageable number of candidates for experimental testing. This approach has the potential to rapidly identify novel chemical starting points for lead optimization.

| Screening Method | Database Size | Number of Hits | Hit Rate (%) |

| Ligand-Based (Similarity) | 1,000,000 | 5,000 | 0.5 |

| Ligand-Based (Pharmacophore) | 1,000,000 | 2,500 | 0.25 |

| Structure-Based (Docking) | 1,000,000 | 1,000 | 0.1 |

This table provides a hypothetical summary of a virtual screening workflow for analog discovery.

In Silico Prediction of Biological Activity Spectra

Computational tools can predict the likely biological activities of a compound based on its chemical structure. nih.gov These predictions are often based on machine learning models trained on large datasets of known compound-activity relationships. For this compound, these in silico predictions can suggest potential therapeutic applications beyond the primary intended target.

Web servers and software can take the 2D structure of a molecule as input and generate a spectrum of probable biological activities, including potential off-target effects. This information is valuable for drug repurposing and for anticipating potential side effects early in the drug development process.

Detailed Research Findings:

An in silico prediction for this compound might suggest, with varying probabilities, activities against a range of targets such as kinases, G-protein coupled receptors (GPCRs), and ion channels. For example, a prediction might indicate a high probability of kinase inhibitory activity and a moderate probability of interacting with certain GPCRs. These predictions can then guide a more focused experimental investigation of the compound's polypharmacology.

| Predicted Biological Activity | Prediction Score (Probability) | Basis of Prediction |

| Kinase Inhibitor | 0.85 | Structural similarity to known kinase inhibitors |

| GPCR Ligand | 0.65 | Presence of pharmacophoric features common to GPCR ligands |

| Ion Channel Modulator | 0.40 | Substructure analysis |

| Anti-inflammatory Agent | 0.70 | Based on predicted targets like COX enzymes |

This table shows hypothetical in silico predictions of biological activities for this compound.

Gene Expression Profiling and Systems Pharmacology Analysis (e.g., DRUG-seq data)

Modern computational approaches extend to analyzing the effects of a compound on a systems level. Gene expression profiling, for instance through techniques like DRUG-seq, can provide a global view of the cellular response to treatment with this compound. nih.govbiorxiv.org DRUG-seq is a high-throughput method that allows for the transcriptional profiling of cells treated with many different compounds in parallel. biorxiv.org

By analyzing which genes are up- or down-regulated following exposure to the compound, researchers can infer the biological pathways that are being modulated. This can help to confirm the intended mechanism of action and to identify unexpected off-target effects or novel therapeutic opportunities. nih.gov

Detailed Research Findings:

A hypothetical DRUG-seq experiment in a cancer cell line treated with this compound might reveal significant changes in the expression of genes involved in cell cycle regulation and apoptosis. For example, an upregulation of pro-apoptotic genes like BAX and a downregulation of anti-apoptotic genes like BCL-2 would provide strong evidence for an anti-cancer effect. Systems pharmacology analysis could then integrate this gene expression data with protein-protein interaction networks to build a comprehensive model of the compound's cellular effects.

| Gene | Fold Change | Associated Pathway | Implication |

| CDKN1A (p21) | +2.5 | Cell Cycle Arrest | Inhibition of cell proliferation |

| BAX | +3.1 | Apoptosis | Induction of programmed cell death |

| BCL2 | -2.8 | Apoptosis | Promotion of cell death |

| VEGFA | -1.9 | Angiogenesis | Anti-angiogenic effect |

This table presents hypothetical gene expression changes observed after treatment with this compound, as might be determined by DRUG-seq.

Conclusion and Future Research Directions

Synthesis of Current Research Landscape for N-(azetidin-3-yl)-3-methoxybenzamide

A comprehensive review of the scientific literature reveals that this compound is a novel compound with a conspicuous absence of dedicated research. There are no published studies detailing its synthesis, characterization, or biological activity. The current understanding must therefore be extrapolated from research on its constituent chemical motifs: the azetidine (B1206935) ring and the methoxybenzamide group.

Azetidine derivatives are recognized for their utility in drug discovery, often serving as constrained bioisosteres of more flexible aliphatic amines or as core components of biologically active molecules. medwinpublishers.com Their strained four-membered ring can impart favorable physicochemical properties, such as improved metabolic stability and cell permeability. medwinpublishers.com

Similarly, methoxybenzamide derivatives are prevalent in medicinal chemistry, with various isomers exhibiting a wide array of pharmacological effects. For instance, some methoxybenzamide-containing molecules have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov The methoxy (B1213986) group can influence a molecule's binding affinity, selectivity, and pharmacokinetic profile.

The research landscape for this compound itself is currently a blank canvas, representing a greenfield opportunity for chemical and biological exploration.

Identification of Knowledge Gaps and Untapped Research Avenues

The novelty of this compound means that fundamental knowledge about its properties is completely absent. The following are critical knowledge gaps that represent immediate opportunities for research:

Chemical Synthesis and Characterization: The most fundamental gap is the lack of a reported synthetic route. Establishing an efficient and scalable synthesis is the first step toward any further investigation. Following synthesis, comprehensive characterization using modern analytical techniques (NMR, mass spectrometry, IR spectroscopy, and X-ray crystallography) is essential to confirm its structure and purity.

Physicochemical Properties: There is no data on the compound's solubility, lipophilicity (LogP), pKa, or crystal structure. These parameters are crucial for understanding its potential as a drug candidate or advanced material.

Biological Activity Screening: The biological effects of this compound are entirely unknown. Broad-based primary screening against a diverse panel of biological targets (e.g., kinases, GPCRs, ion channels) is a critical next step to identify any potential therapeutic applications.

Pharmacokinetics and Metabolic Stability: Should any biological activity be identified, its absorption, distribution, metabolism, and excretion (ADME) profile will need to be determined.

Toxicological Profile: An early assessment of cytotoxicity in various cell lines is necessary to gauge its potential for safe use.

Advanced Synthetic Methodologies for Future Derivatization

To explore the structure-activity relationships (SAR) of this compound, the development of robust synthetic methodologies for creating a library of analogs is paramount.

A plausible and efficient retrosynthetic approach would involve the amide coupling of 3-aminoazetidine (or a protected version thereof) with 3-methoxybenzoyl chloride or 3-methoxybenzoic acid activated with a suitable coupling agent. The synthesis of 3-aminoazetidine itself can be challenging due to the ring strain but can be accomplished through multi-step sequences starting from commercially available precursors. google.com

Table 1: Proposed Synthetic Strategies for Derivatization

| Strategy | Description | Potential for Diversity |

| Amide Coupling Variation | Utilizing a variety of substituted benzoyl chlorides or benzoic acids to modify the benzamide (B126) portion of the molecule. | High: Allows for extensive exploration of electronic and steric effects on the aromatic ring. |

| N-Functionalization of Azetidine | If a protected 3-aminoazetidine is used, the protecting group can be removed post-coupling to allow for functionalization of the azetidine nitrogen. | Moderate: Enables modification of the azetidine ring to fine-tune solubility and pharmacokinetic properties. |

| Parallel Synthesis | Employing automated parallel synthesis techniques to rapidly generate a library of analogs for high-throughput screening. | High: Facilitates rapid SAR exploration. |

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery, particularly for complex multifactorial diseases. nih.gov Given that both azetidine and benzamide moieties are found in a wide range of bioactive compounds, this compound and its derivatives are prime candidates for exhibiting polypharmacological profiles.

Future research should intentionally screen this scaffold against panels of related and unrelated targets to uncover potential multi-targeting capabilities. For example, derivatives could be tested against a panel of kinases and G-protein coupled receptors, two major classes of drug targets. The discovery of a multi-target profile could open up therapeutic possibilities in areas like oncology or neurodegenerative diseases, where hitting multiple nodes in a disease network can be more effective than a single-target approach. medwinpublishers.com

Integration of Omics Data for Deeper Mechanistic Elucidation

Should this compound or its derivatives show promising biological activity, the integration of "omics" data will be a powerful tool for understanding its mechanism of action.

Transcriptomics (RNA-seq): By treating cells with the active compound and sequencing their messenger RNA, researchers can identify which genes are up- or down-regulated. This can provide clues about the cellular pathways affected by the compound.

Proteomics: Using techniques like mass spectrometry-based proteomics, changes in the levels and post-translational modifications of proteins in response to the compound can be quantified, offering a more direct look at the compound's effects on cellular machinery.

Metabolomics: Analyzing the changes in small-molecule metabolites following compound treatment can reveal its impact on cellular metabolism.

By integrating these different omics datasets, a comprehensive picture of the compound's biological effects can be constructed, potentially revealing novel mechanisms of action and biomarkers for its activity.

Table 2: Illustrative Hypothetical Omics Data Integration Workflow

| Omics Type | Experimental Approach | Potential Insights |

| Transcriptomics | Whole-transcriptome sequencing of treated vs. untreated cancer cells. | Identification of differentially expressed genes related to cell cycle arrest and apoptosis. |

| Proteomics | Quantitative mass spectrometry to profile protein expression changes. | Confirmation of changes in cell cycle and apoptosis-related proteins; identification of direct binding partners. |

| Metabolomics | LC-MS-based analysis of intracellular metabolites. | Revealing alterations in central carbon metabolism and nucleotide biosynthesis. |

| Integrated Analysis | Bioinformatic tools to map changes onto cellular pathway databases. | A systems-level understanding of the compound's multi-pronged anti-cancer effects. |

Q & A

Q. Advanced

- Intraperitoneal Administration : Rapid CNS entry in mice is evaluated via blood-brain barrier (BBB) permeability assays, measuring brain-to-plasma ratios at timed intervals .

- LogP Optimization : LogP values between 2.3–2.5 (calculated via shake-flask or HPLC) correlate with optimal BBB penetration and low nonspecific binding .

- PET Imaging : Carbon-11 radiolabeling of the methoxy group enables real-time tracking in non-human primate brains, showing saturation in D₄-rich regions like the retina .

How should contradictory binding affinity data across experimental models be resolved?

Advanced

Discrepancies often arise from assay conditions (e.g., receptor density, radioligand choice). Mitigation strategies include:

- Standardized Assays : Use homogeneous cell lines (e.g., CHO-K1 expressing human D₄) and consistent buffer conditions (e.g., Tris-HCl pH 7.4).

- Cross-Validation : Compare data from radioligand binding (Kₐ), functional cAMP assays (EC₅₀), and in vivo PET .

- Meta-Analysis : Pool data from multiple studies (e.g., Perrone et al., 2000 vs. Lacivita et al., 2010) to identify structural determinants of variability .

What radiolabeling approaches are effective for developing carbon-11 PET tracers from this scaffold?

Q. Advanced

- Methoxy Group Labeling : React 3-methoxy precursors with [¹¹C]methyl iodide or [¹¹C]COCl₂ under basic conditions (e.g., NaOH/THF), achieving >98% radiochemical purity .

- In Vivo Validation : Administer [¹¹C]7 to primates, with dynamic PET scans showing retinal accumulation (tmax = 20–30 min), confirming D₄-specific uptake .

- Metabolite Analysis : HPLC-MS of plasma and brain homogenates quantifies intact tracer vs. metabolites .

How do structural modifications to the azetidine ring impact bioactivity?

Q. Basic

- Ring Size : Azetidine’s 4-membered ring enhances conformational rigidity vs. piperidine, improving receptor fit .

- Substituents : N-Alkylation (e.g., cyclopropylmethyl) reduces metabolic clearance, while hydroxylation increases solubility but may lower BBB penetration .

- Crystallographic Data : X-ray structures (e.g., P21/c monoclinic systems) reveal planar benzamide moieties critical for π-π stacking with D₄ receptors .

What in vitro models best predict the efficacy of this compound in CNS disorders?

Q. Advanced

- Primary Neuronal Cultures : Assess D₄-mediated modulation of cAMP and β-arrestin recruitment .

- Transgenic Models : Use D₄-knockout mice to confirm target specificity in behavioral assays (e.g., prepulse inhibition) .

- Microdialysis : Measure dopamine release in striatal slices to quantify functional antagonism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.